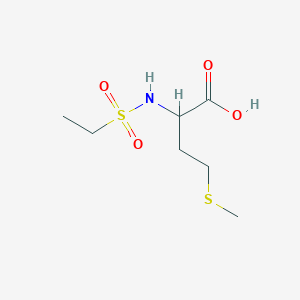

2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds similar to 2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid often involves multi-step chemical reactions. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs, demonstrates the complexity and efficiency of synthesizing compounds with both sulfonamido and methylsulfanyl groups. This particular synthesis involves starting from readily available nitrobenzenesulfonic acid and nitrophenol, showcasing the strategic use of sulfonic acid derivatives in medicinal chemistry (Lomov, 2019).

Molecular Structure Analysis

The molecular structure of compounds containing sulfonamido and methylsulfanyl groups is crucial for understanding their chemical behavior and reactivity. For example, the study on molecular and electronic structure of triethylammonium salt of a related sulfonamido compound provides insights into how the presence of these groups affects the overall stability and electronic distribution within the molecule, influencing its reactivity and potential applications in medicinal chemistry (Timoshenko et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of sulfonamido and methylsulfanyl groups is highlighted in various synthesis reactions. For instance, the base-mediated synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones from bis(phenylsulfonyl)ethane showcases the reactivity of sulfonamido derivatives under basic conditions, leading to the formation of complex organic structures (Xie et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamido and methylsulfanyl-containing compounds, such as solubility, melting point, and stability, are essential for their practical applications. Although specific data on this compound are not available, studies on related compounds provide valuable insights. For example, the synthesis and characterization of sulfonamide ligands and their metal complexes reveal important aspects of solubility and thermal stability, which are crucial for their application in catalysis and drug development (Danish et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are defined by the functional groups present in the molecule. Research on the synthesis of new 2-sulfanyl- and 2-aminopyrimidines illustrates how modifications in the molecular structure can affect the chemical properties, offering a pathway to design compounds with desired reactivity and biological activity (Grigoryan et al., 2012).

Aplicaciones Científicas De Investigación

Bioefficacy of Methionine Sources

The chemical and metabolic characteristics of methionine sources such as HMTBA and DL-Methionine are discussed, focusing on their bioefficacy in monogastric animals. The review provides a detailed comparison of these compounds, including their absorption, conversion to L-Methionine, and impact on feed consumption and growth, illustrating their importance in animal nutrition (Vázquez-Añón et al., 2017).

Sorption of Herbicides to Soil

Research on the sorption of phenoxy herbicides, including compounds structurally related to "2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid," demonstrates their interaction with soil, organic matter, and minerals. This study provides insights into environmental behavior and the potential for contamination control (Werner, Garratt, & Pigott, 2012).

Environment-Friendly Electrolytes for Metal Cleaning

Sulfamic acid, an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition, is reviewed for its use in removing scales and metal oxides. This highlights the potential for safer and less toxic alternatives in metal surface treatment processes (Verma & Quraishi, 2022).

MTBE Synthesis Catalysts

The search for new catalysts for methyl tert-butyl ether (MTBE) synthesis, focusing on heteropoly acids as potential alternatives to conventional sulphonated resins, illustrates the ongoing efforts to find environmentally friendly and efficient catalysts for industrial processes (Bielański et al., 2003).

Niobium(V) Sulfato Species

A review of niobium(V) sulfato species discusses their formation, isolation, and potential applications, shedding light on the complex chemistry of sulfur-containing compounds and their utility in various scientific and industrial applications (Land & Sánchez-Caldas, 1967).

Propiedades

IUPAC Name |

2-(ethylsulfonylamino)-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S2/c1-3-14(11,12)8-6(7(9)10)4-5-13-2/h6,8H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTCKHBNYRVDBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(CCSC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)

![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)